molecular formula C11H9BrN2OS B3597480 5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE

5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3597480
M. Wt: 297.17 g/mol
InChI Key: LKWFXGHZCLYSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that contains a thiophene ring substituted with a bromo group and a carboxamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the condensation of pyridin-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is mediated by titanium tetrachloride (TiCl4) and proceeds under mild conditions to yield the desired product . The reaction can be represented as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Coupling Reactions:

Scientific Research Applications

5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of its bromo-substituted thiophene ring and pyridine-linked carboxamide group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-10-5-4-9(16-10)11(15)14-7-8-3-1-2-6-13-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFXGHZCLYSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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